molecular formula C15H18N4O B7510481 (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

Cat. No. B7510481
M. Wt: 270.33 g/mol
InChI Key: LZTQZMOGGIUGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone works by selectively inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of specific protein kinases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can alter the signaling pathways that they regulate, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. In some cases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to induce cell death by disrupting the signaling pathways that regulate cell survival. In other cases, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to induce cell differentiation or alter cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the functions of individual kinases without affecting the activity of other kinases. However, one limitation of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone is that it can be challenging to obtain a pure form of the compound, which can affect the reproducibility of experiments.

Future Directions

There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of focus could be the development of new drugs based on the structure of (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, which could have applications in the treatment of various diseases. Additionally, further studies could be conducted to better understand the specific protein kinases that (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone targets, as well as the signaling pathways that are affected by its inhibition. Finally, new methods for synthesizing and purifying (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone could be developed to improve its availability and reproducibility in lab experiments.

Synthesis Methods

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized using a straightforward method that involves the reaction of 6-imidazol-1-ylpyridin-3-amine with 4-methylpiperidin-1-ylmethyl chloride. The resulting product is then purified using column chromatography to obtain a pure form of (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone.

Scientific Research Applications

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a chemical probe for studying the activity of protein kinases. (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been shown to selectively inhibit the activity of several protein kinases, making it a valuable tool for studying their functions and interactions. Additionally, (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in drug discovery, as it has shown promise in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(6-imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-4-7-18(8-5-12)15(20)13-2-3-14(17-10-13)19-9-6-16-11-19/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTQZMOGGIUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

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